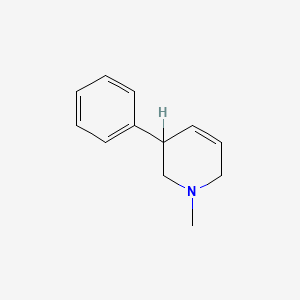

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine

Description

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative structurally analogous to the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is renowned for inducing Parkinsonian symptoms via selective dopaminergic neuron degeneration, mediated by its metabolite 1-methyl-4-phenylpyridinium (MPP+) . The positional isomerism (3-phenyl vs. 4-phenyl) likely alters metabolic pathways and toxicity profiles, as seen in other analogs like 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) .

Properties

IUPAC Name |

1-methyl-3-phenyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUYEHCHIBIKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922942 | |

| Record name | 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119375-00-7 | |

| Record name | 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Halogenation as a Key Step

A prominent method involves the halogenation of 1-methyl-1,2,3,6-tetrahydro-4-(2,4,6-trimethoxyphenyl)pyridine using electrophilic agents such as N-bromosuccinimide (NBS). In a representative procedure, 169 g of NBS is added to a solution of the precursor at 50°C, followed by stirring at 5°C for 1.5 hours. This step introduces a bromine atom at the 3-position of the tetrahydropyridine ring, yielding 130.6 g of the halogenated intermediate after workup. The reaction’s regioselectivity is attributed to the electron-rich nature of the tetrahydropyridine ring, which directs electrophilic attack to the para position relative to the methoxy groups.

Halohydroxylation and Base-Mediated Cyclization

Subsequent treatment of the halogenated intermediate with a halohydroxylation agent (e.g., aqueous HCl/H₂O₂) forms a dihalo-alcohol intermediate. Exposure to a base, such as sodium hydroxide, induces intramolecular cyclization via nucleophilic displacement, forming the tetrahydropyridine core. For instance, stirring the intermediate with 100 ml of 1N NaOH at 20°C for 1 hour achieves quantitative ring closure. This step is critical for establishing the cis stereochemistry observed in the final product.

Diastereoselective Methylation Strategies

Chiral Resolution Using Cyclopropanecarboxylic Acid Derivatives

Diastereomeric purity is achieved using [1R-(1R,3S)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid as a resolving agent. A suspension of 12 g of racemic cis(±)-3-piperidinol derivative and 12.59 g of the chiral acid in ethanol is heated to 70°C, followed by slow cooling to 25°C. This process selectively crystallizes the [3S-cis(-)] enantiomer, yielding 7.75 g after recrystallization from methyl isobutyl ketone. The enantiomeric excess (ee) exceeds 99%, as confirmed by polarimetry (D = -53°3, C = 2% CH₃OH).

Catalytic Methylation via Reductive Amination

An alternative approach adapts the Eschweiler-Clarke reaction for N-methylation. A mixture of 1-benzyl-2-phenylpiperazine, formic acid, and formaldehyde is heated to 75°C for 60 minutes, achieving quantitative methylation of the secondary amine. Subsequent hydrogenolysis over palladium-carbon (5% w/w) in acetic acid removes the benzyl protecting group, yielding 1-methyl-3-phenylpiperazine with 80.1% isolated yield. While this method targets piperazine derivatives, its reductive amination protocol is transferable to tetrahydropyridine systems by modifying the starting amine.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for the two dominant methods:

Chemical Reactions Analysis

Metabolic Activation via Monoamine Oxidase (MAO)

MPTP undergoes enzymatic oxidation to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺), a process critical to its neurotoxicity.

-

Reaction Pathway :

| Enzyme | Substrate | Product | Key Finding |

|---|---|---|---|

| MAO-B | MPTP | MPDP⁺ | Rate-limiting step; blocked by MAO inhibitors (e.g., selegiline) . |

| Non-enzymatic | MPDP⁺ | MPP⁺ | Occurs at physiological pH via disproportionation . |

MPP⁺ inhibits mitochondrial complex I, disrupting ATP synthesis and generating reactive oxygen species (ROS), leading to dopaminergic neuron death .

Disproportionation Reactions

MPDP⁺ exhibits pH-dependent disproportionation:

-

In neutral/alkaline aqueous solutions, MPDP⁺ spontaneously converts to MPTP and MPP⁺ .

-

This reaction also occurs in dichloromethane when treated with amines (e.g., triethylamine), yielding MPTP and MPP⁺ in equimolar amounts .

Kinetic Parameters :

-

pH 7.4 : Disproportionation rate increases by 50% compared to acidic conditions .

-

Activation Energy : Estimated at 35 kJ/mol for the aqueous pathway .

Cyanide Adduct Formation

MPDP⁺ reacts with cyanide to form stable cyano derivatives, revealing structural flexibility:

-

Isomerization : 5 → 6 (thermodynamically stable isomer) in the presence of silica gel .

-

Thermal Rearrangement : Heating 5 or 6 yields 7 (third isomer) .

| Compound | Structure | Stability | Conditions |

|---|---|---|---|

| 5 | Cyano-MPDP⁺ | Labile | Room temperature |

| 6 | Isomerized cyano-MPDP⁺ | High | Silica gel catalysis |

| 7 | Rearranged product | Moderate | 60–80°C |

Synthetic Modifications and Analogues

MPTP serves as a scaffold for neurotoxic analogues, synthesized via:

-

Nitro-Mannich/Hydroamination Cascade : Produces enantioselective 1,2,3,6-THP derivatives (46–70% yield) using organocatalysts .

-

Phosphine-Catalyzed [4+2] Annulation : Generates substituted THPs with >97% enantiomeric excess .

-

Palladium-Catalyzed Cyclization-Heck Reaction : Forms 3-methylene-THP derivatives (54–88% yield) .

Key Analogues :

| Analogue | MAO Substrate? | Neurotoxic? | Notes |

|---|---|---|---|

| 2′-Methyl-MPTP | Yes | Yes | Higher MAO-B affinity than MPTP . |

| 1-Methyl-4-benzyl-THP | No | No | Lacks pyridinium metabolite . |

Inhibition of Dopamine Uptake

MPTP, MPDP⁺, and MPP⁺ competitively inhibit dopamine reuptake in neuronal synaptosomes:

| Compound | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MPTP | 30 | Non-competitive inhibition |

| MPDP⁺ | 37 | Mixed inhibition |

| MPP⁺ | 3.4 | Competitive inhibition |

Role of Redox-Active Metals

MPP⁺ interacts with iron (Fe) to exacerbate oxidative stress:

-

Fe²⁺ + MPP⁺ → Fe³⁺ + MPTP : Redox cycling generates hydroxyl radicals (·OH) .

-

Chelation Therapy : Deferoxamine (iron chelator) mitigates MPP⁺-induced neuron death in vitro .

Stability and Handling

Scientific Research Applications

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine is widely used in scientific research, particularly in the study of Parkinson’s disease. It is used to create animal models of the disease by inducing Parkinsonian symptoms . This compound is also used in neuropharmacology to study the effects of neurotoxins on the brain .

Mechanism of Action

The compound exerts its effects by crossing the blood-brain barrier and being metabolized by monoamine oxidase B into 1-methyl-4-phenylpyridinium . This metabolite selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson’s disease . The molecular targets involved include the dopamine transporter and mitochondrial complex I .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Metabolism and Toxicity: MPTP is oxidized by monoamine oxidase B (MAO-B) to MPP+, which inhibits mitochondrial complex I, causing oxidative stress and neuronal death .

- In Vivo Effects : In C57BL/6 mice, MPTP reduces striatal dopamine by 85% at doses of 10–30 mg/kg. Primates treated with MPTP (5 mg/kg) exhibit dopaminergic neuron loss and motor deficits .

BMTP (4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine)

- Its metabolism produces 2,3-dihydropyridinium (BMDP+) and pyridinium (BMP+) ions, but these metabolites lack the sustained toxicity of MPP+ .

- Metabolic Divergence : The benzyl substituent at position 4 may sterically hinder MAO-B binding or promote alternative detoxification pathways .

3,3-Dimethyl-MPTP

- Reduced Toxicity: This analog cannot oxidize to a pyridinium species due to methyl groups at position 3.

Paraquat and Rotenone

- Mitochondrial Toxicity: Paraquat, a bipyridyl herbicide, induces oxidative stress via redox cycling, while rotenone directly inhibits mitochondrial complex I. Both mimic MPTP/MPP+ effects but act through distinct mechanisms .

- Structural Contrast : Unlike MPTP, these compounds lack the tetrahydropyridine scaffold, emphasizing the unique role of MPTP’s structure in MAO-B-mediated bioactivation .

Structural-Activity Relationships (SAR) and Metabolic Pathways

- Key SAR Insights: Position 4 Substitution: Critical for MAO-B binding and MPP+ formation. 4-phenyl or 4-benzyl groups yield divergent outcomes based on metabolite stability .

Mechanistic Divergence in Neurotoxicity

- MPTP/MPP+ Pathway :

- BMTP Pathway :

- Hypothesis for 3-Phenyl Isomer : The 3-phenyl group may reduce MAO-B affinity or yield unstable metabolites, analogous to BMTP’s behavior .

Implications for Parkinson’s Disease Research

- Neuroprotective Strategies : Compounds like EGCG and ferulic acid mitigate MPTP-induced toxicity by scavenging ROS or inhibiting MPP+ uptake . However, their efficacy against 3-phenyl analogs remains untested.

- Animal Models: MPTP-treated marmosets and mice remain gold standards for Parkinsonian pathology, but 3-phenyl derivatives could offer non-toxic controls for mechanistic studies .

Biological Activity

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine (M-3-PTP) is a compound structurally related to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely studied for its role in inducing Parkinsonian symptoms. Understanding the biological activity of M-3-PTP is essential for elucidating its potential therapeutic applications and toxicological implications.

Chemical Structure and Properties

M-3-PTP features a tetrahydropyridine ring substituted with a methyl and a phenyl group. Its structural similarity to MPTP raises questions about its dopaminergic toxicity and neuroprotective properties.

Neurotoxicity and Dopaminergic Effects

Research indicates that M-3-PTP exhibits varying degrees of neurotoxicity compared to MPTP. While MPTP is known to cause significant dopaminergic neuron loss leading to Parkinsonian symptoms, studies suggest that M-3-PTP may not elicit the same level of toxicity. For example:

- A study found that M-3-PTP does not induce significant dopaminergic toxicity in vivo, contrasting with the severe effects of MPTP .

- Another investigation highlighted that M-3-PTP could serve as a neuroprotective agent against methamphetamine-induced dopaminergic toxicity .

The mechanisms underlying the biological activity of M-3-PTP are still being explored. Some key findings include:

- Neuroprotective Properties : M-3-PTP has been shown to mitigate dopaminergic cell death in certain models, suggesting potential protective effects against neurotoxic agents .

- Inflammatory Response : The compound's interaction with neuroinflammatory processes remains a focal point. Research indicates that M-3-PTP may modulate microglial activation and cytokine release, which are critical in neurodegenerative conditions .

Case Study: Neuroprotective Effects

In an experimental setup involving mice exposed to methamphetamine, treatment with M-3-PTP resulted in a significant reduction in neuronal loss compared to control groups not receiving the compound. This suggests that M-3-PTP may have potential as a therapeutic agent in conditions characterized by dopaminergic neuron degeneration.

Comparative Analysis with MPTP

A comparative study evaluated the effects of both MPTP and M-3-PTP on dopaminergic neurons:

| Compound | Neuronal Loss (%) | Microglial Activation | Behavioral Symptoms |

|---|---|---|---|

| MPTP | 80% | High | Severe Parkinsonism |

| M-3-PTP | 20% | Moderate | Mild Symptoms |

This table illustrates that while MPTP leads to extensive neuronal loss and severe symptoms, M-3-PTP presents a markedly reduced impact on neuronal integrity.

Q & A

Q. What are the standard protocols for MPTP administration in murine models of Parkinson’s disease?

MPTP is administered via intraperitoneal (IP) or subcutaneous (SC) injection in mice, typically at doses ranging from 10–30 mg/kg (acute) or 4–8 mg/kg/day (chronic over 5–10 days). Systemic administration allows MPTP to cross the blood-brain barrier, where monoamine oxidase B (MAO-B) converts it to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. Post-injection validation includes tyrosine hydroxylase (TH) immunohistochemistry and behavioral tests (e.g., rotarod) .

Q. Why is the C57BL/6 mouse strain preferentially used in MPTP studies?

C57BL/6 mice exhibit high MAO-B activity at the blood-brain barrier, making them highly susceptible to MPTP-induced dopaminergic neurodegeneration. This strain replicates key PD features, including motor deficits and α-synuclein aggregation, unlike resistant strains like Swiss-Webster or CD-1 .

Q. How does MPTP selectively target dopaminergic neurons?

MPTP is metabolized by glial MAO-B to MPP+, which is transported into dopaminergic neurons via the dopamine transporter (DAT). MPP+ inhibits mitochondrial complex I, causing oxidative stress, ATP depletion, and apoptosis. This specificity is validated using DAT knockout models or MAO-B inhibitors (e.g., selegiline) to block toxicity .

Advanced Research Questions

Q. How do researchers address strain-specific differences in MPTP susceptibility?

Genetic studies correlate susceptibility with MAO-B activity levels. For example, golden hamsters and CD-1 mice show resistance due to low MAO-B expression. Methodologically, MAO-B activity is quantified using brain homogenates and fluorometric assays, while strain comparisons are validated through cross-administration studies and genetic knockout models .

Q. What experimental strategies model chronic versus acute Parkinsonian pathology using MPTP?

Acute models use single high-dose MPTP injections (20–30 mg/kg) to induce rapid neuron loss, while chronic models employ repeated low doses (e.g., 4 mg/kg/day for 10 days) with probenecid co-administration to prolong MPP+ retention. Chronic protocols better mimic progressive PD pathology, including sustained neuroinflammation and Lewy body-like inclusions .

Q. How can contradictions in neuroinflammatory responses post-MPTP be resolved?

Discrepancies arise from differences in administration routes, dosage, and timepoints. For example, acute MPTP in primates triggers transient microglial activation, whereas chronic MPTP-probenecid in mice causes persistent neuroinflammation. Standardized protocols (e.g., matched dosing intervals) and multiplex cytokine profiling are recommended to harmonize data .

Q. What methods validate successful dopaminergic neuron ablation in MPTP models?

Q. How can synergistic effects of environmental toxins with MPTP be modeled?

Co-administration with paraquat (a pesticide) or influenza A virus exacerbates neurotoxicity. For example, MPTP combined with paraquat increases oxidative stress markers (e.g., lipid peroxidation), while influenza infection amplifies neuroinflammation via TNF-α/IL-6 pathways. These models require strict biosafety protocols for toxin/virus handling .

Data Contradiction Analysis

Q. Why do some studies report persistent neuroinflammation post-MPTP, while others do not?

Key variables include:

- Species : Non-human primates show prolonged microglial activation compared to mice .

- Dosage Regimen : Chronic MPTP-probenecid induces sustained inflammation, whereas acute MPTP causes transient responses .

- Timepoint Analysis : Early timepoints (7 days post-injection) may miss delayed inflammatory cascades .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.